

Preventing premature drug release from Aquateric coated formulations

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Compound of Interest

Compound Name: Aquateric

Cat. No.: B1166191

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Aquateric™ Coated Formulations: Technical Support Center

Welcome to the Technical Support Center for **Aquateric™** coated formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent premature drug release from your enteric-coated products. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development and experimental work.

Frequently Asked Questions (FAQs)

Q1: What is **Aquateric™** and how does it prevent premature drug release?

Aquateric™ is an aqueous enteric coating system designed to protect acid-labile active pharmaceutical ingredients (APIs) from the acidic environment of the stomach.[1] It is available in different polymer bases, including cellulose acetate phthalate (CAP) and alginate.[2][3][4] The coating remains intact at the low pH of the stomach but dissolves at the higher pH of the small intestine, ensuring targeted drug release.[5]

Q2: What are the common causes of premature drug release from **Aquateric™** coated formulations?

Premature drug release can stem from several factors, including:

- **Inadequate Coating Thickness:** Insufficient coating weight gain can lead to a porous or incomplete film that allows gastric fluid to penetrate.
- **Improper Plasticizer Concentration:** The type and amount of plasticizer are critical for film flexibility. Incorrect levels can cause the film to be too brittle and crack.[6]
- **Formulation Incompatibilities:** Interactions between the drug, core formulation excipients, and the coating can compromise the integrity of the enteric film.
- **Process Parameter Deviations:** Incorrect settings for spray rate, atomization pressure, and drying temperature during the coating process can result in a defective film.[7]
- **Core Tablet Properties:** High friability or surface imperfections of the tablet core can lead to poor film adhesion and cracking.

Q3: How does the choice of plasticizer affect the performance of the enteric coating?

Plasticizers are added to enteric coating formulations to improve the flexibility and durability of the film. The choice and concentration of the plasticizer can significantly impact the coating's resistance to acidic conditions. Hydrophilic plasticizers may act as pore formers, potentially increasing acid uptake and affecting drug release profiles. The optimal concentration is typically the minimum amount required to form a continuous, flexible film.[8]

Q4: Is a subcoat or seal coat necessary before applying **Aquateric™**?

For highly water-soluble or acidic drug cores, a subcoat or seal coat is often recommended. This barrier layer prevents interaction between the drug and the enteric polymer, which could otherwise lead to premature dissolution or instability of the coating. A seal coat can also improve the adhesion of the enteric coat to the core.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and testing of **Aquateric™** coated products.

Problem	Potential Cause	Recommended Solution
Cracking of the coating	- Tablet core is too soft or friable.- Inadequate plasticizer concentration.- High drying temperature causing rapid shrinkage of the film.[7]	- Optimize tablet core hardness and reduce friability.- Adjust plasticizer concentration to improve film flexibility.- Lower the drying air temperature during the coating process.
Peeling or flaking of the coating	- Poor adhesion between the coating and the tablet core.- Incompatible formulation ingredients.[10]	- Apply a subcoat or seal coat to improve adhesion.- Evaluate the compatibility of core excipients with the Aquateric™ formulation.
Premature drug release in acidic media	- Insufficient coating thickness (low weight gain).- Cracks or imperfections in the coating.- Inappropriate plasticizer type or concentration.	- Increase the coating weight gain to ensure a continuous film.- Optimize coating process parameters to minimize film defects.- Evaluate different plasticizers and their concentrations (see Table 1).
Twinning or sticking of tablets during coating	- Low pan speed.- High spray rate leading to overwetting.- Inadequate drying.[6]	- Increase the pan speed to improve tablet tumbling.- Reduce the spray rate of the coating suspension.- Increase the inlet air temperature or airflow to enhance drying.
Uneven coating	- Incorrect spray gun setup (nozzle-to-bed distance, spray angle).- Low atomizing air pressure.[4]	- Adjust the spray gun position and angle for uniform coverage.- Increase the atomizing air pressure to ensure proper atomization of the coating suspension.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enteric coatings, providing guidance on formulation parameters.

Table 1: Effect of Plasticizer Type and Concentration on Acid Uptake and Drug Release of Enteric-Coated Tablets

Plasticizer	Concentration (% w/w of polymer)	Acid Uptake (%) after 2h in 0.1N HCl	Drug Release (%) after 45 min in pH 6.8 Buffer
Triethyl Citrate (TEC)	15	Low	> 85
Diethyl Phthalate (DEP)	15	Low	~80
Polyethylene Glycol (PEG) 400	15	High	< 70
Propylene Glycol (PG)	15	Moderate	~75
Span 80	30	Low	< 60
Data synthesized from multiple sources for illustrative purposes.			

Table 2: Influence of Enteric Coating Weight Gain on Disintegration in Acidic Media

Polymer	Weight Gain (%)	Disintegration in 0.1N HCl (2 hours)
HPMCP	5	Failed
CAP	5	Failed
Eudragit L-30 D-55	8	Passed
Acryl-EZE®	8	Passed

Data adapted from a study on esomeprazole enteric-coated tablets.

Experimental Protocols

Dissolution Test for Delayed-Release Formulations (USP <724>)

This two-stage dissolution test is critical for evaluating the performance of enteric-coated dosage forms.[\[11\]](#)[\[12\]](#)

Objective: To assess the integrity of the enteric coating in an acidic medium and subsequent drug release in a neutral medium.

Apparatus: USP Apparatus 1 (baskets) or Apparatus 2 (paddles).

Method:

- Acid Stage:
 - Place 750 mL of 0.1 N hydrochloric acid in the dissolution vessel.
 - Equilibrate the medium to 37 ± 0.5 °C.
 - Place one tablet or capsule in each vessel and operate the apparatus for 2 hours.
 - At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug released should not exceed 10% of the labeled amount.[\[11\]](#)

- Buffer Stage:
 - Add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to 37 ± 0.5 °C) to the vessel.
 - Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH.
 - Continue the test for the time specified in the product monograph (typically 45-60 minutes).
 - Withdraw samples at specified time points to determine the drug release profile.

Acid Uptake Test

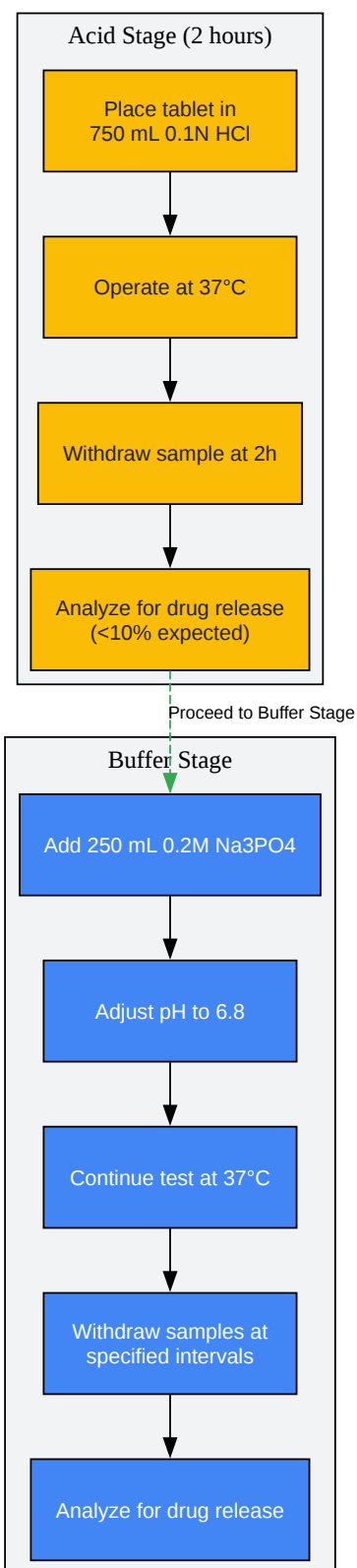
This test evaluates the integrity of the enteric coating by measuring the weight gain of the dosage form after exposure to acidic media.[\[13\]](#)

Objective: To quantify the resistance of the coating to acid penetration.

Methodology:

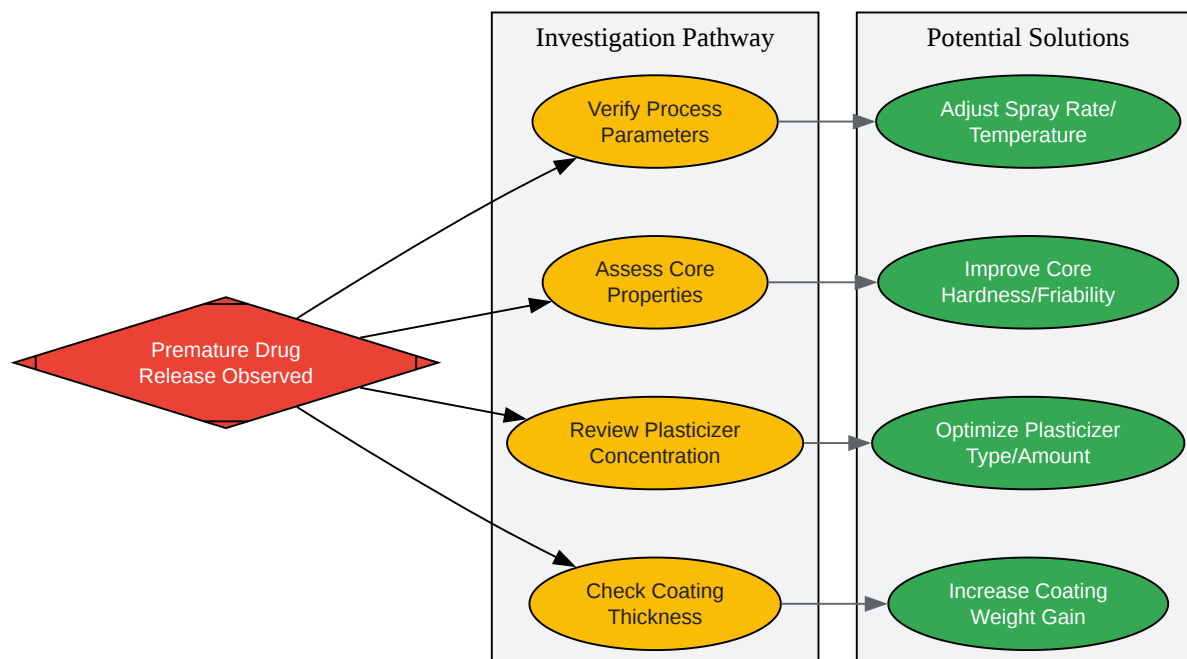
- Individually weigh six enteric-coated tablets.
- Place the tablets in a disintegration test apparatus basket.
- Immerse the basket in 0.1 N hydrochloric acid at 37 ± 0.5 °C for 2 hours.
- After 2 hours, remove the tablets, carefully blot any excess acid with a paper towel, and immediately reweigh them.
- Calculate the percentage weight gain (acid uptake) for each tablet. A lower percentage indicates better acid resistance.

Visualizations



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Caption: Workflow for USP <724> Dissolution Test.



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Caption: Troubleshooting logic for premature drug release.

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